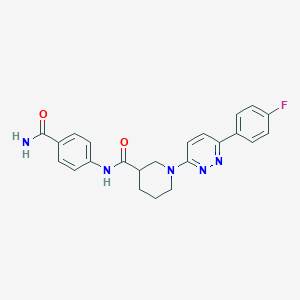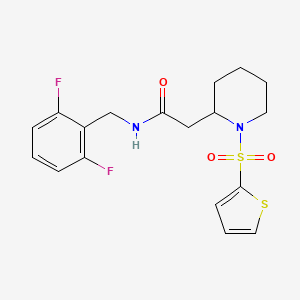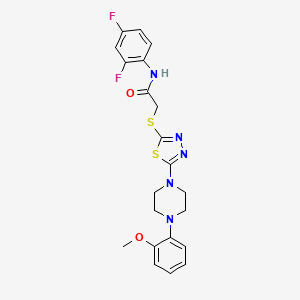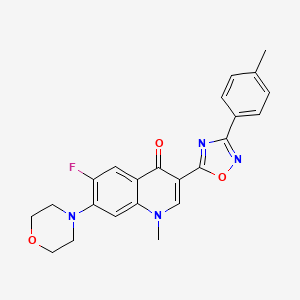![molecular formula C20H15ClN2O2S B3403246 7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105242-31-6](/img/structure/B3403246.png)
7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Descripción general
Descripción
7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one varies depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, it has been shown to have anti-inflammatory and analgesic properties by inhibiting the activity of certain inflammatory mediators. In agriculture, this compound inhibits the growth of weeds by interfering with their metabolic processes. In material science, this compound is used as a building block for the synthesis of organic semiconductors, which have unique electronic properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one vary depending on its application. In medicine, this compound has been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Additionally, it has been shown to have anti-inflammatory and analgesic properties, which can alleviate pain and inflammation. In agriculture, this compound inhibits the growth of weeds, which can increase crop yield. In material science, this compound is used as a building block for the synthesis of organic semiconductors, which have unique electronic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments include its well-established synthesis method, its potential applications in various fields, and its unique electronic properties. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one. In medicine, further studies are needed to fully understand its mechanism of action and to optimize its anticancer and anti-inflammatory properties. Additionally, studies are needed to determine its potential for use in combination therapies with other anticancer agents. In agriculture, further studies are needed to determine its efficacy as a herbicide and to optimize its use in crop production. In material science, further studies are needed to explore its potential as a building block for the synthesis of organic semiconductors with unique electronic properties.
In conclusion, 7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound with significant potential for applications in various fields. Its well-established synthesis method, potential applications, and unique electronic properties make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and to optimize its potential applications.
Aplicaciones Científicas De Investigación
7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. In agriculture, this compound has been studied for its potential use as a herbicide, with studies demonstrating its ability to inhibit the growth of various weed species. In material science, 7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been studied for its potential use as a building block for the synthesis of organic semiconductors.
Propiedades
IUPAC Name |
7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c21-15-8-6-14(7-9-15)17-12-26-19-18(17)22-13-23(20(19)24)10-11-25-16-4-2-1-3-5-16/h1-9,12-13H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCISDXGAVFXWGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B3403165.png)


![(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B3403190.png)

![7-(3-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3403210.png)
![7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3403217.png)
![4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3403224.png)
![4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3403234.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3403239.png)



